molecular formula C10H12N4S B2785308 4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 300816-23-3

4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B2785308
CAS No.: 300816-23-3
M. Wt: 220.29
InChI Key: PAMICLQMEJRJMK-UHFFFAOYSA-N
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Description

Historical Context and Research Development

The exploration of thienopyrimidine derivatives began in the mid-20th century, driven by their structural resemblance to purine bases and their potential as bioactive scaffolds. The incorporation of hydrazino groups into thienopyrimidine systems emerged as a strategic modification to enhance hydrogen-bonding capabilities and metabolic stability. The compound 4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine represents a culmination of synthetic advancements in fused bicyclic systems, first reported in the early 2010s as part of efforts to optimize kinase inhibition profiles. Early synthetic routes for analogous thienopyrimidines involved Gewald reactions to construct the thiophene core, followed by cyclocondensation with nitriles or formamide to form the pyrimidine ring. The addition of the cyclopenta ring in this specific derivative marked a departure from simpler aryl or alkyl substituents, introducing conformational constraints that improved target selectivity in preclinical studies.

Classification Within the Thienopyrimidine Family

Thienopyrimidines are classified based on their fusion patterns (e.g., [2,3-d] vs. [3,2-d]) and substituent chemistry. This compound belongs to the [2,3-d]thienopyrimidine subclass, characterized by:

  • A thiophene ring fused at positions 2 and 3 to a pyrimidine ring.
  • A bicyclic cyclopenta system annelated to the thienopyrimidine core.
  • A hydrazino (-NH-NH~2~) group at position 4 and a methyl group at position 2.

This structural configuration places it within a niche subgroup of constrained thienopyrimidines, distinct from linear derivatives like 4-arylthieno[3,2-d]pyrimidines. The cyclopenta ring imposes a boat-like conformation, reducing rotational freedom and enhancing binding pocket compatibility in enzymes such as kinases.

Importance in Heterocyclic Medicinal Chemistry

The compound exemplifies three key principles in heterocyclic drug design:

  • Bioisosteric Replacement : The thienopyrimidine core serves as a purine mimic, enabling competitive inhibition of ATP-binding sites in kinases.
  • Hydrogen-Bond Donor Optimization : The hydrazino group at position 4 provides dual hydrogen-bond donors, facilitating interactions with catalytic residues like Glu493 or Asn556 in viral proteases.
  • Conformational Restriction : The cyclopenta ring limits molecular flexibility, improving target affinity and reducing off-target effects compared to acyclic analogues.

These features have made it a template for designing inhibitors against diseases such as hepatitis C virus (HCV) infection and certain cancers, where kinase modulation is critical.

Research Landscape and Current Scientific Focus

Recent studies prioritize three areas:

  • Synthetic Methodology : Optimizing routes to reduce steps and improve yields. For example, microwave-assisted cyclocondensation has been explored to accelerate the formation of the thienopyrimidine core.
  • Structure-Activity Relationship (SAR) Studies : Systematic modifications of the hydrazino group and cyclopenta ring have revealed that:
    • N-Methylation of the hydrazino group (as in derivative 10b ) retains activity while improving solubility.
    • Substituents on the cyclopenta ring modulate logP values, influencing blood-brain barrier penetration.
  • Target Identification : Proteomic profiling has identified potential off-target interactions with cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), expanding its therapeutic scope.
Property Value/Description Source
Molecular Formula C~10~H~12~N~4~S
Hydrogen-Bond Donors 2 (hydrazino group)
Key Synthetic Intermediate 4-Chloro-2-methylthieno[2,3-d]pyrimidine
Common Biological Targets HCV NS3 protease, CDK2, VEGFR2

Properties

IUPAC Name

(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-5-12-9(14-11)8-6-3-2-4-7(6)15-10(8)13-5/h2-4,11H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMICLQMEJRJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Cyclopenta[4,5]thieno[2,3-d]pyrimidine Core: This can be achieved through a multi-step process starting from commercially available precursors. One common method involves the cyclization of a thiophene derivative with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Hydrazino Group: The hydrazino group can be introduced by reacting the intermediate compound with hydrazine hydrate under reflux conditions. This step requires careful control of temperature and reaction time to ensure complete conversion and to avoid side reactions.

    Methylation: The methyl group is typically introduced via alkylation using methyl iodide or a similar methylating agent in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazino group (-NH-NH₂) demonstrates strong nucleophilic character, enabling reactions with electrophiles such as carbonyl compounds and alkylating agents. Key transformations include:

Reaction with aldehydes/ketones :
Hydrazine derivatives condense with carbonyl groups to form hydrazones. For example, treatment with 4-chlorobenzaldehyde yields Schiff base derivatives under reflux conditions in ethanol .

ReactantConditionsProductYield
4-ChlorobenzaldehydeEtOH, reflux, 3 h(E)-N'-(4-chlorobenzylidene)-2-methyl-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidin-4-amine82%

Cyclocondensation Reactions

The compound participates in heterocyclic ring formation through cyclocondensation:

With β-diketones :
Reaction with acetylacetone in glacial acetic acid produces pyrazole-fused derivatives :

Compound+CH3COCH2COCH3AcOH, 120°CPyrazolo[3,4-d]thienopyrimidine(Yield: 75%)\text{Compound} + \text{CH}_3\text{COCH}_2\text{COCH}_3 \xrightarrow{\text{AcOH, 120°C}} \text{Pyrazolo[3,4-d]thienopyrimidine} \quad (\text{Yield: 75\%})

With thioglycolic acid :
Forms thiazolidinone rings under Dean-Stark conditions :

ReagentTemperatureTimeProduct Class
Thioglycolic acid140°C6 hThiazolidinone derivatives

Alkylation and Acylation

The hydrazino group undergoes selective modification:

Acylation :
Reacts with acetic anhydride to form N-acetylated derivatives:

-NH-NH2+(CH3CO)2O-NH-NHCOCH3(Yield: 88%)\text{-NH-NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{-NH-NHCOCH}_3 \quad (\text{Yield: 88\%})

Alkylation :
Methyl iodide in DMF with K₂CO₃ produces N-methyl derivatives:

Alkylating AgentBaseSolventProduct
CH₃IK₂CO₃DMF4-(Methylhydrazino)-2-methyl-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidine

Heterocyclic Ring Expansion

The compound serves as a precursor for complex polycyclic systems:

With CS₂/KOH :
Forms thienotriazolopyrimidines via heterocyclization :

ReagentsConditionsNew Ring System
CS₂, KOHEtOH, reflux Triazolo[1,5-c]pyrimidine

With ethyl cyanoacetate :
Generates pyrimido[4,5-d]pyridazine derivatives through annulation .

Catalytic Transformations

Palladium-catalyzed cross-coupling reactions enable functionalization of the thiophene ring:

Reaction TypeCatalystSubstrateApplication
Suzuki couplingPd(PPh₃)₄Aryl boronic acidsBiaryl derivatives for kinase inhibition studies

Stability and Reaction Optimization

Critical parameters influencing reaction outcomes:

FactorOptimal RangeImpact on Yield
pH8-9 (for acylation)Prevents hydrolysis
Solvent polarityDMF > EtOHEnhances nucleophilicity
Temperature80-120°CBalances kinetics vs. decomposition

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds related to thieno[2,3-d]pyrimidines. For instance:

  • A series of thienopyrimidine derivatives demonstrated promising cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .
  • The compound's structure allows it to interact with key biological targets, potentially inhibiting pathways involved in tumor growth.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4-Hydrazino CompoundMCF-719.4 ± 0.22
Related ThienopyrimidineHCT-11614.5 ± 0.30
Doxorubicin (Control)MCF-740.0 ± 3.9

Other Therapeutic Applications

Beyond oncology, there is emerging interest in the application of thieno[2,3-d]pyrimidines in other therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives may exhibit antibacterial properties.
  • Anti-inflammatory Effects : Some compounds have shown promise in reducing inflammation markers in vitro.

Case Studies

  • Study on Anticancer Efficacy : A research group synthesized a series of thienopyrimidine derivatives and evaluated their efficacy against multiple cancer cell lines. The findings indicated that certain modifications to the thieno ring significantly enhanced cytotoxicity while maintaining lower toxicity to normal cells .
  • Safety Profile Assessment : The safety profiles of these compounds were assessed using MTT assays on normal human skin cells (BJ-1), revealing that some derivatives had significantly lower cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of 4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The compound’s unique structure allows it to fit into binding pockets that are not accessible to other molecules, making it a valuable tool in drug design and biochemical research.

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Name Substituent at Position 4 Key Biological Activity Molecular Weight Key Findings Reference
Target Compound Hydrazino (-NH-NH2) Anti-inflammatory, potential anticancer 265.33 g/mol* Hydrazino group enhances H-bonding; predicted improved cytokine inhibition
4-Chloro-6,7-dihydro-5H-cyclopenta[...]pyrimidine Chloro (-Cl) Antibacterial 252.77 g/mol Chloro substituent used in antibacterial agent synthesis; lacks H-bond donors
2-Methyl-6,7-dihydro-5H-cyclopenta[...]pyrimidine-4-thiol Thiol (-SH) HDAC inhibition 238.33 g/mol Thiol group enables metal chelation; moderate anti-proliferative activity
A1 (Carbonyl derivative) Carbonyl (-C=O) Anti-inflammatory 263.30 g/mol* 51.64% IL-6 inhibition vs. 49.83% for amino analog; improved COX-2 binding

*Calculated based on molecular formula.

Key Insights :

  • Compared to the thiol analog, the hydrazino group may reduce metal chelation but improve solubility and target specificity .
  • The carbonyl derivative A1 demonstrates that electron-withdrawing groups enhance anti-inflammatory activity, suggesting the hydrazino group’s electron-donating nature might require optimization for similar efficacy .

Ring System and Substituent Positioning

Compound Name Core Structure Substituent at Position 2 Biological Activity Notes Reference
Target Compound Cyclopenta-fused Methyl (-CH3) Broad-spectrum potential Cyclopenta ring increases lipophilicity; methyl enhances stability
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine 4b Benzene-fused Amino (-NH2) Anti-inflammatory Benzene ring improves π-π stacking but reduces metabolic stability
Ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[...]acetate Cyclopenta-fused Ethyl ester (-COOEt) Synthetic intermediate Ester group facilitates prodrug development; no direct bioactivity

Key Insights :

  • Methyl at position 2 provides steric hindrance, possibly protecting the hydrazino group from metabolic degradation .

Key Insights :

  • Anticancer activity remains unexplored, but analogs with similar scaffolds (e.g., tetrahydrobenzo derivatives) show promise against MCF-7 and HepG2 cells .

Biological Activity

4-Hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a synthetic compound belonging to the thieno[2,3-d]pyrimidine family. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The hydrazinyl group and the bicyclic structure contribute to its biological activity, particularly in anti-inflammatory and antimicrobial contexts.

Biological Activity Overview

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant biological activities. Notably, this compound has shown promise in several areas:

  • Anti-inflammatory Activity : Compounds within this class have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
  • Antimicrobial Properties : Some derivatives demonstrate notable activity against various microbial strains.

Anti-inflammatory Activity

A study examining the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidines highlighted the anti-inflammatory potential of this compound. In vitro assays indicated that this compound significantly inhibited COX-1 and COX-2 activities. The IC50 values for COX-2 inhibition were comparable to those of established anti-inflammatory drugs such as celecoxib.

Antimicrobial Activity

In antimicrobial assays, derivatives similar to this compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The hydrazinyl substitution appears to enhance the compound's reactivity and interaction with microbial targets.

Case Study 1: Inhibition of COX Enzymes

A comparative analysis demonstrated that this compound showed IC50 values of approximately 0.04 μM for COX-2 inhibition. This was consistent across multiple studies where related compounds exhibited similar or enhanced inhibitory effects compared to standard treatments.

Case Study 2: Antimicrobial Efficacy

In a series of bioassays against common pathogens such as Staphylococcus aureus and Escherichia coli, derivatives of this compound displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These results suggest a potential role in developing new antimicrobial agents.

Comparative Analysis Table

Compound NameStructure FeaturesBiological Activity
This compoundHydrazinyl group; bicyclic structureStrong anti-inflammatory and antimicrobial activity
6-Methylthieno[2,3-d]pyrimidineLacks hydrazinyl groupModerate anti-inflammatory effects
4-Amino-thieno[2,3-d]pyrimidineContains amino group instead of hydrazinylExhibits cytotoxicity against cancer cells

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?

Answer:
The synthesis typically involves multi-step heterocyclization and functionalization. A common approach includes:

Core structure formation : Cyclocondensation of 2-amino-thiophene derivatives with hydrazine sources under reflux in ethanol or DMSO to form the pyrimidine ring .

Substituent introduction : Methyl and hydrazino groups are introduced via nucleophilic substitution or condensation reactions. For example, glacial acetic acid and DMSO are used to facilitate cyclization and stabilize reactive intermediates .

Purification : Recrystallization from acetic acid or chromatographic methods (e.g., HPLC) ensures purity (>95%) .
Key parameters include temperature control (80–120°C) and solvent polarity to avoid side reactions like over-oxidation .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the hydrazino group shows characteristic NH peaks at δ 5.5–6.5 ppm in DMSO-d₆ .
  • Infrared Spectroscopy (IR) : Stretching vibrations at 1650–1700 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (N-H) validate the pyrimidine and hydrazine moieties .
  • Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ at m/z 263.09 for C₁₀H₁₀N₄S) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the fused cyclopenta-thieno system .

Advanced: How can molecular docking guide the prediction of biological targets for this compound?

Answer:

Target Selection : Prioritize enzymes with known thienopyrimidine interactions (e.g., tyrosinase, kinases) using databases like PDB or ChEMBL .

Ligand Preparation : Optimize the compound’s 3D structure (e.g., protonation states at pH 7.4) using software like Schrödinger Maestro .

Docking Protocols :

  • Grid generation around the active site (e.g., tyrosinase’s Cu²⁺ center).
  • Scoring functions (e.g., Glide SP) to evaluate binding affinities.
  • Validation with co-crystallized ligands (RMSD < 2.0 Å) .

Activity Prediction : Correlate docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or enzyme sources (recombinant vs. native) .
  • Structural Analogues : Activity cliffs may occur with minor substituent changes (e.g., chloro vs. hydrazino groups) .
    Mitigation Strategies :

Standardize Assays : Use WHO-validated protocols for IC₅₀ determination.

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl → ethyl) to isolate pharmacophores .

Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity .

Advanced: What strategies improve the compound’s bioavailability and pharmacokinetic profile?

Answer:

Solubility Enhancement :

  • Salt formation (e.g., hydrochloride) or co-solvents (PEG-400) increase aqueous solubility (>50 µg/mL) .
  • LogP optimization (target 1–3) via substituent polarity (e.g., -OH or -OCH₃) .

Metabolic Stability :

  • Block CYP450 oxidation sites (e.g., methyl groups at C-2) .
  • In vitro microsomal assays (human liver microsomes) to measure t₁/₂ .

Permeability : Caco-2 cell assays assess intestinal absorption (Papp > 1×10⁻⁶ cm/s) .

Basic: What are the primary storage and stability considerations for this compound?

Answer:

  • Storage : Tightly sealed containers under inert gas (N₂ or Ar) at -20°C to prevent hydrazine oxidation .
  • Stability : Monitor via HPLC every 6 months; degradation products (e.g., hydrolyzed pyrimidine) should remain <5% .
  • Light Sensitivity : Amber glass vials minimize photodegradation of the thieno ring .

Advanced: How can computational methods predict toxicity risks early in development?

Answer:

In Silico Toxicity Screening :

  • Use QSAR models (e.g., Derek Nexus) to flag mutagenicity (Ames test alerts) or hERG inhibition .
  • Hydrazine derivatives: Assess hepatotoxicity via mitochondrial membrane potential assays .

Metabolite Prediction : Software like Meteor (Lhasa Ltd.) identifies reactive metabolites (e.g., nitroso intermediates) .

Dose-Response Modeling : Establish NOAEL (No Observed Adverse Effect Level) using zebrafish embryos or in silico LD₅₀ extrapolation .

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